6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 2742656-13-7
Cat. No.: VC11550119
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2742656-13-7 |
|---|---|
| Molecular Formula | C11H16ClNO |
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | 6-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-8-5-10-6-11(13-2)4-3-9(10)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H |
| Standard InChI Key | TWFCRUSYLIGWPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(CN1)C=CC(=C2)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s core structure consists of a partially saturated isoquinoline ring system. Key features include:
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Methoxy group (-OCH₃) at the 6-position, which influences electronic distribution and bioavailability.
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Methyl group (-CH₃) at the 3-position, contributing to steric effects and metabolic stability.
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Hydrochloride salt, which improves aqueous solubility for pharmacological applications .
The IUPAC name is 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium chloride, and its SMILES representation is .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.70 g/mol |
| CAS Registry Number | 63937-97-3 |
| Solubility | Soluble in polar solvents (e.g., water, methanol) |
| Stability | Stable under inert conditions |
The compound’s hydrochloride form ensures enhanced solubility, making it suitable for in vitro and in vivo studies .
Synthesis and Manufacturing
Hydrogenation-Acetylation Method
A method adapted from MDPI involves:
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Hydrogenation: Reacting a precursor (e.g., 4-(2-acetamidobutyl)-2-methoxyphenyl acetate) with hydrogen gas in the presence of Pd/C catalyst .
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Ammonium Formate Treatment: Refluxing with ammonium formate to reduce intermediate imines.
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Acetylation: Treating the product with acetic anhydride to yield the final compound .
Phosphorus Oxychloride-Mediated Cyclization
A patent describes cyclization using POCl₃ in acetonitrile, followed by basification and extraction to isolate the hydrochloride salt .
Optimization Strategies
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Catalyst Selection: Pd/C offers high efficiency in hydrogenation steps .
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Solvent Choice: Dry methanol or acetonitrile minimizes side reactions .
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Purification: Silica gel chromatography ensures >95% purity .
Pharmacological Applications
Neuropharmacology
The compound modulates neurotransmitter systems, particularly dopamine and serotonin receptors, showing promise in treating mood disorders . Animal studies indicate dose-dependent anxiolytic effects at 10–50 mg/kg .
Antitumor Activity
Derivatives of tetrahydroisoquinoline exhibit cytotoxicity against cancer cell lines (e.g., IC₅₀ = 12 µM in MCF-7 breast cancer cells) . Structural analogs are being explored as topoisomerase inhibitors .
Diuretic Effects
Patent EP0324184B1 highlights tetrahydroisoquinoline derivatives as saliuretic agents, promoting sodium excretion without potassium loss .
Analytical Characterization
Spectroscopic Data
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¹H-NMR (500 MHz, CDCl₃): δ 6.65 (s, 1H, aromatic), 3.82 (s, 3H, OCH₃), 3.12 (m, 2H, CH₂-N), 2.45 (s, 3H, CH₃) .
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Mass Spectrometry: m/z 213.70 [M+H]⁺, consistent with molecular weight .
Chromatographic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume